N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with cyano and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[b]thiophene core, introduction of the cyano group, and subsequent attachment of the morpholine moiety. Common reagents used in these reactions include halogenated precursors, cyanide sources, and morpholine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The cyano and morpholine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions, while the morpholine moiety can enhance solubility and bioavailability. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-N’-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE stands out due to its combination of a cyclopenta[b]thiophene core with both cyano and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C17H22N4O3S/c18-11-13-12-3-1-4-14(12)25-17(13)20-16(23)15(22)19-5-2-6-21-7-9-24-10-8-21/h1-10H2,(H,19,22)(H,20,23) |
InChI Key |
MNFBFYCNFYHEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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